![molecular formula C6H10N4 B576585 4-N,4-N-dimethylpyrimidine-4,5-diamine CAS No. 13784-16-2](/img/structure/B576585.png)
4-N,4-N-dimethylpyrimidine-4,5-diamine
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Description
“4-N,4-N-dimethylpyrimidine-4,5-diamine” is a chemical compound with the molecular formula C6H10N4 . It has a molecular weight of 138.17 . The IUPAC name for this compound is N4,N~4~-dimethyl-4,5-pyrimidinediamine .
Molecular Structure Analysis
The InChI code for “4-N,4-N-dimethylpyrimidine-4,5-diamine” is 1S/C6H10N4/c1-10(2)6-5(7)3-8-4-9-6/h3-4H,7H2,1-2H3 . This compound contains a total of 20 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aromatic), and 1 pyrimidine .Physical And Chemical Properties Analysis
The melting point of “4-N,4-N-dimethylpyrimidine-4,5-diamine” is between 103-109 degrees Celsius .Scientific Research Applications
Antitubercular Activity
N4,N4-dimethylpyrimidine-4,5-diamine has been investigated for its potential as an antitubercular agent. Researchers have explored its efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). The compound’s structural features may contribute to its antimicrobial properties, making it a subject of interest in the fight against TB .
Anticancer Properties
Studies have suggested that pyrimidine derivatives, including N4,N4-dimethylpyrimidine-4,5-diamine, exhibit anticancer activity. Researchers have explored its effects on cancer cell lines, investigating mechanisms such as cell cycle arrest, apoptosis, and inhibition of tumor growth. Further research is needed to fully understand its potential in cancer therapy .
Antioxidant Potential
N4,N4-dimethylpyrimidine-4,5-diamine may possess antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Investigating its antioxidant capacity could provide insights into its therapeutic applications .
Metal Chelation
Chelation refers to the binding of metal ions by organic molecules. N4,N4-dimethylpyrimidine-4,5-diamine could serve as a ligand for metal ions, forming stable complexes. Understanding its metal-binding properties may have implications in fields such as catalysis, environmental remediation, and drug design .
Organic Synthesis
Researchers have explored the use of N4,N4-dimethylpyrimidine-4,5-diamine in organic synthesis. Its unique structure and reactivity make it a potential building block for constructing more complex molecules. Investigating its role in various synthetic pathways could lead to novel compounds with diverse applications .
Pharmacological Studies
Pharmacologists have examined the pharmacokinetics and pharmacodynamics of N4,N4-dimethylpyrimidine-4,5-diamine. Understanding its absorption, distribution, metabolism, and excretion in vivo is essential for assessing its safety and efficacy as a potential drug candidate .
properties
IUPAC Name |
4-N,4-N-dimethylpyrimidine-4,5-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-10(2)6-5(7)3-8-4-9-6/h3-4H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIVMQAJLCWUEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-N,4-N-dimethylpyrimidine-4,5-diamine | |
CAS RN |
13784-16-2 |
Source
|
Record name | 4-N,4-N-dimethylpyrimidine-4,5-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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